molecular formula C7H4Cl2N2 B053981 2,6-Dichloroimidazo[1,2-A]pyridine CAS No. 112581-60-9

2,6-Dichloroimidazo[1,2-A]pyridine

Cat. No. B053981
Key on ui cas rn: 112581-60-9
M. Wt: 187.02 g/mol
InChI Key: UFTQWRHXALXHMM-UHFFFAOYSA-N
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Patent
US05017212

Procedure details

Chloroacetic acid (9.5 g) is dissolved in 70 ml of acetonitrile, to which 10.1 g of triethylamine is portionwise added and further 12.9 g of 2-amino-5-chloropyrdine is added. The mixture is refluxed for 3 hours. After cooling, the precipitated 2-imino-5-chloro-1,2-dihydropyridin-1-ylacetic acid as crystals is collected by filtration and dried. The crystals are added to 40 ml of phosphorus oxychoride and refluxed for 5 hours. After cooling, the reaction mixture is poured into ice water and neutralized with aqueous ammonia. The precipitate collected by filtration is purified by silica gel chromatography(eluent: ethyl acetate) to give 2.1 g of the title compound as crystals. mp. 155°-156° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](O)=O.C(N(CC)CC)C.[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][N:15]=1>C(#N)C>[Cl:1][C:2]1[N:13]=[C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][N:15]2[CH:3]=1

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
12.9 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is portionwise added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated 2-imino-5-chloro-1,2-dihydropyridin-1-ylacetic acid as crystals is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The crystals are added to 40 ml of phosphorus oxychoride
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture is poured into ice water and neutralized with aqueous ammonia
FILTRATION
Type
FILTRATION
Details
The precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
is purified by silica gel chromatography(eluent

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C2N(C=C(C=C2)Cl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 11.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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